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Compound Name: Einecs 234-994-4
CAS No.: 12052-62-9
Cat. No.: B15178301
Get Quote
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of the Co3Y
intermetallic compound. The information presented herein is intended for researchers,
scientists, and professionals in drug development who require a detailed understanding of this
material's crystallography. This document summarizes key crystallographic data, outlines
detailed experimental protocols for its synthesis and characterization, and provides a visual
representation of the experimental workflow.

Core Crystallographic Data

The Co3Y intermetallic compound crystallizes in the trigonal crystal system and is isostructural
with the PuNi3-type structure.[1][2] The crystallographic details are summarized in the table

below.
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Parameter Value

Crystal System Trigonal

Space Group R-3m (No. 166)
Lattice Parameters (Hexagonal Setting) a=5.020 A
c=24.40A

a=90°

B =90°

y =120°

Formula Units per Unit Cell (2) 9

Table 1: Crystallographic Data for the Co3Y Intermetallic Compound.

The atomic positions within the unit cell are defined by specific Wyckoff positions, as detailed in
the following table. In the PuNi3-type structure, the rare-earth atoms (in this case, Yttrium)
occupy two distinct crystallographic sites, while the transition metal atoms (Cobalt) occupy
three different sites.[2]

Fractional Atomic

Atom Wyckoff Position )
Coordinates
Y(1) 3a 0, 0,0)
Y(2) 6¢c (0,0, z) with z = 1/3
Co(1) 3b (0, 0, 1/2)
Co(2) 6c (0,0, z) with z=1/8
Co(3) 18h (X, -X, Z) with x = 1/2, z= 1/12

Table 2: Atomic Positions in the Co3Y Crystal Structure.

Experimental Protocols
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The determination of the crystal structure of the Co3Y intermetallic compound involves two
primary experimental stages: synthesis of the material and its characterization using X-ray
diffraction.

Synthesis of Co3Y by Arc Melting

A common and effective method for synthesizing rare-earth intermetallic compounds like Co3Y
is arc melting.[3] This technique is well-suited for high-melting-point, reactive metals.

Materials and Equipment:

High-purity Yttrium (Y) and Cobalt (Co) metals (typically >99.9% purity)

Arc melting furnace with a non-consumable tungsten electrode

Water-cooled copper hearth

High-purity argon gas

Vacuum pump

Procedure:

» Stoichiometric Weighing: The elemental Yttrium and Cobalt are weighed in a 1:3
stoichiometric ratio.

o Sample Loading: The weighed metals are placed together on the water-cooled copper hearth
of the arc melting furnace.

o Chamber Purging: The furnace chamber is evacuated to a high vacuum and then backfilled
with high-purity argon gas. This process is typically repeated several times to minimize the
presence of oxygen and other reactive gases.

e Melting: An electric arc is initiated between the tungsten electrode and the metal charge,
causing the metals to melt and form an alloy button.

e Homogenization: To ensure a homogeneous composition, the resulting button is flipped and
re-melted multiple times (typically 3-5 times).
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e Annealing (Optional): For improved homogeneity and crystallinity, the as-cast button may be
sealed in an evacuated quartz tube and annealed at an elevated temperature (e.g., 900-
1000 °C) for an extended period (e.g., several days to a week), followed by quenching in
cold water.

Crystal Structure Determination by Powder X-ray
Diffraction (XRD)

Powder X-ray diffraction is the standard technique used to determine the crystal structure of
polycrystalline materials.[4][5]

Equipment:

Powder X-ray diffractometer

Monochromatic X-ray source (e.g., Cu Ka radiation)

Sample holder

Data collection and analysis software
Procedure:

o Sample Preparation: A small portion of the synthesized Co3Y alloy is crushed into a fine
powder using a mortar and pestle. The powder is then mounted onto a sample holder,
ensuring a flat and densely packed surface.

» Data Collection: The sample is placed in the diffractometer, and the X-ray diffraction pattern
is recorded. This involves scanning a range of 20 angles while measuring the intensity of the
diffracted X-rays.

e Phase Identification: The obtained diffraction pattern is compared with standard diffraction
databases (e.g., the Powder Diffraction File from the International Centre for Diffraction Data)
to identify the crystalline phases present in the sample.

o Lattice Parameter Refinement: The positions of the diffraction peaks are used to accurately
determine the lattice parameters of the identified phase using software that employs least-
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squares refinement methods.

o Structure Refinement (Rietveld Method): For a detailed structural analysis, the entire
diffraction pattern is modeled using the Rietveld refinement method. This allows for the
refinement of atomic positions, site occupancies, and other structural parameters to obtain
the best fit between the calculated and observed diffraction patterns.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining
the crystal structure of the Co3Y intermetallic compound.
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Caption: Experimental workflow for Co3Y synthesis and crystal structure determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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